molecular formula C16H25NO2 B6029249 2-[1-[(4-Methoxy-3-methylphenyl)methyl]piperidin-2-yl]ethanol

2-[1-[(4-Methoxy-3-methylphenyl)methyl]piperidin-2-yl]ethanol

Cat. No.: B6029249
M. Wt: 263.37 g/mol
InChI Key: ZYTIZXLDVRLEDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-[(4-Methoxy-3-methylphenyl)methyl]piperidin-2-yl]ethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a piperidine ring substituted with a 4-methoxy-3-methylphenylmethyl group and an ethanol group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their biological activities and pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(4-Methoxy-3-methylphenyl)methyl]piperidin-2-yl]ethanol typically involves the reaction of 4-methoxy-3-methylbenzyl chloride with piperidine, followed by the introduction of an ethanol group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the reaction. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[1-[(4-Methoxy-3-methylphenyl)methyl]piperidin-2-yl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-[(4-Methoxy-3-methylphenyl)methyl]piperidin-2-yl]ethanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-[(4-Methoxy-3-methylphenyl)methyl]piperidin-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-[(4-Methoxy-3-methylphenyl)methyl]piperidin-2-yl]ethanol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-[1-[(4-methoxy-3-methylphenyl)methyl]piperidin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-13-11-14(6-7-16(13)19-2)12-17-9-4-3-5-15(17)8-10-18/h6-7,11,15,18H,3-5,8-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTIZXLDVRLEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCCCC2CCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.